molecular formula C9H5N7 B6635261 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile

2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile

Katalognummer B6635261
Molekulargewicht: 211.18 g/mol
InChI-Schlüssel: UQMUIAKGMJKAIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to exhibit promising results in preclinical studies, making it an attractive candidate for further investigation.

Wirkmechanismus

2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile exerts its anticancer effects through the inhibition of CDK7 and CDK9. CDK7 is a kinase that is involved in the regulation of transcription, while CDK9 is a kinase that is involved in the regulation of RNA polymerase II activity. Inhibition of these kinases by 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile leads to the downregulation of several oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to exhibit potent anticancer effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. Additionally, 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been shown to inhibit tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its specificity for CDK7 and CDK9, which makes it a valuable tool for studying the role of these kinases in cancer progression. However, one limitation of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile. One area of interest is the development of more potent and selective CDK7/9 inhibitors. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in clinical settings. Finally, there is a need for studies investigating the potential use of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile in combination with other anticancer agents.

Synthesemethoden

The synthesis of 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile involves a multi-step process that begins with the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This intermediate is then reacted with hydrazine hydrate to produce 2-hydrazino-4,6-dichloropyrimidine. The final step involves the reaction of 2-hydrazino-4,6-dichloropyrimidine with 3-cyano-1,2,4-triazole and methyl propiolate to yield 2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile.

Wissenschaftliche Forschungsanwendungen

2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer progression, including the kinases CDK7 and CDK9. Inhibition of these kinases has been shown to lead to cell cycle arrest and apoptosis in cancer cells.

Eigenschaften

IUPAC Name

2-(3-cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N7/c1-6-2-7(3-10)14-9(13-6)16-5-12-8(4-11)15-16/h2,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMUIAKGMJKAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=NC(=N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-1,2,4-triazol-1-yl)-6-methylpyrimidine-4-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.